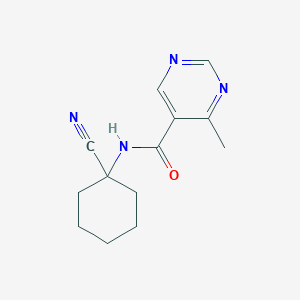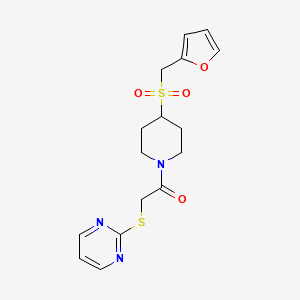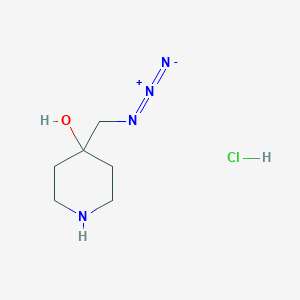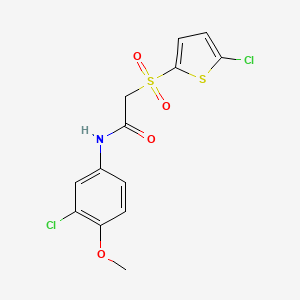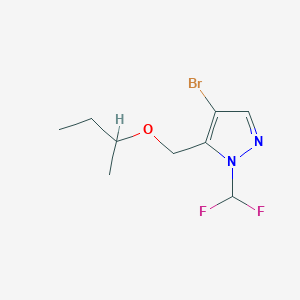
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an important tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, thereby preventing their normal function. This inhibition leads to the disruption of various biochemical pathways, which can be studied to understand the physiological and pathological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that are inhibited. This compound has been shown to inhibit the activity of several enzymes and proteins, including kinases and proteases. The inhibition of these enzymes and proteins can lead to various physiological effects, such as cell cycle arrest, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in lab experiments include its specificity and potency. This compound binds to specific enzymes and proteins, which allows for the study of specific biochemical pathways. It is also potent, which means that small amounts of the compound can be used to elicit a significant effect.
The limitations of using this compound in lab experiments include its toxicity and potential off-target effects. This compound can be toxic to cells and can cause non-specific effects if used at high concentrations. It is important to use this compound at the appropriate concentration and to control for off-target effects.
Direcciones Futuras
There are several future directions for the use of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in scientific research. One direction is the development of new drugs that target specific enzymes and proteins. Another direction is the study of the physiological and pathological processes that are affected by the inhibition of these enzymes and proteins. Additionally, this compound can be used to study the interaction between different biochemical pathways and to identify new targets for drug discovery.
Métodos De Síntesis
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with sec-butoxymethyl magnesium bromide and difluoromethyl iodide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to develop new drugs that target specific biochemical pathways.
Propiedades
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-3-6(2)15-5-8-7(10)4-13-14(8)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJILRBEQUXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

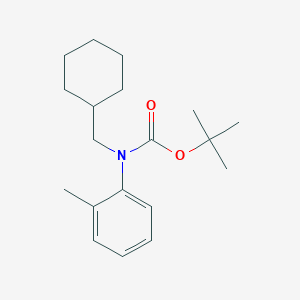

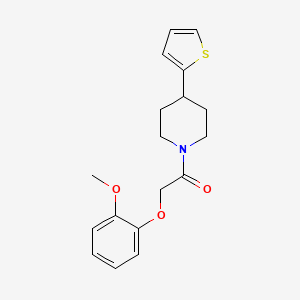
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
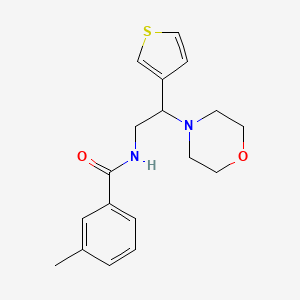
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)
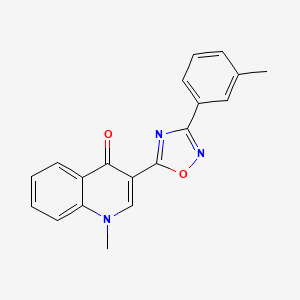
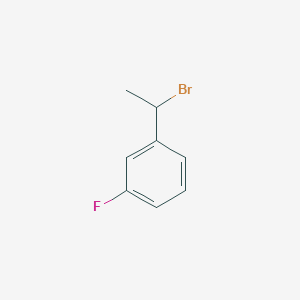
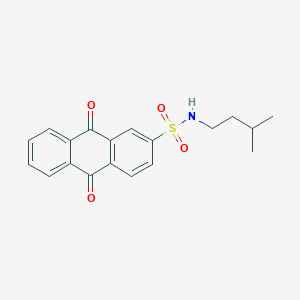
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
